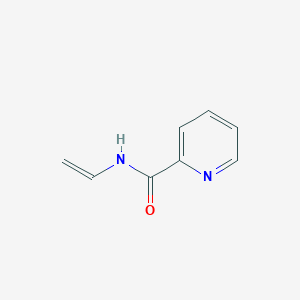

N-vinylpicolinamide

Description

N-Vinylpicolinamide is a picolinamide derivative featuring a vinyl (-CH=CH₂) group attached to the nitrogen atom of the picolinamide scaffold. Picolinamides are characterized by a pyridine ring substituted with a carboxamide group, enabling diverse chemical modifications and applications in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name |

N-ethenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-9-8(11)7-5-3-4-6-10-7/h2-6H,1H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILOWZKTPMNBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717638 | |

| Record name | N-Ethenylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060642-48-9 | |

| Record name | N-Ethenylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-vinylpicolinamide typically involves the reaction of pyridine-2-carboxylic acid with an appropriate ethenylating agent. One common method is the amidation of pyridine-2-carboxylic acid with ethenylamine under catalytic conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated flow chemistry systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-vinylpicolinamide can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to form N-ethylpyridine-2-carboxamide.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Epoxides, aldehydes

Reduction: N-ethylpyridine-2-carboxamide

Substitution: Halogenated or nitrated pyridine derivatives

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-vinylpicolinamide and its derivatives involves their interaction with specific molecular targets. For example, as γ-secretase modulators, these compounds selectively decrease pathogenic amyloid-β42 levels by modulating the activity of the γ-secretase enzyme. This modulation occurs through binding to the enzyme’s active site, altering its conformation and activity .

Comparison with Similar Compounds

Physicochemical and Functional Differences

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl in 4-chloro-N-methylpicolinamide) increase electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions .

Steric Effects :

- Bulky substituents (e.g., 2,6-dimethylphenyl) hinder molecular packing, as seen in the near-perpendicular dihedral angle (86.6°) between aromatic rings in 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide .

- The vinyl group’s smaller size compared to aryl or alkyl groups could enhance solubility and reactivity in homogeneous catalysis.

Bioactivity :

- N-Picolinamide derivatives with halogen substituents (e.g., Cl) exhibit bactericidal and insecticidal activities due to enhanced electrophilicity and metal-chelating capabilities .

- The vinyl group’s π-electrons might interact with biological targets via hydrophobic or π-π stacking interactions, though empirical data are lacking.

Key Research Findings

- However, analogous reactions (e.g., benzylation in (S)-N-(1-Phenylethyl)picolinamide) suggest that Pd-catalyzed coupling or radical-based methods could be viable .

- Stability : Unlike keto-stabilized picolinamides (e.g., C=O bond length 1.208 Å in ), the vinyl group’s conjugation might reduce rotational freedom, affecting crystallization behavior.

Biological Activity

N-vinylpicolinamide (NVP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of NVP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by a vinyl group attached to a picolinamide moiety. The structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, particularly in targeting specific cellular pathways.

NVP has been studied for its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : NVP has shown potential in inhibiting certain enzymes, which can affect metabolic pathways in cancer cells.

- Modulation of Signaling Pathways : Research indicates that NVP may modulate signaling pathways such as the Hippo signaling pathway, which is crucial in regulating cell growth and apoptosis .

- Anticancer Properties : NVP has demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung) | Inhibition of proliferation | Modulation of YAP/TEAD interaction |

| Study 2 | MCF-7 (Breast) | Induction of apoptosis | Enzymatic inhibition |

| Study 3 | HeLa (Cervical) | Cell cycle arrest | Signaling pathway modulation |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that NVP induces apoptosis through the activation of caspase pathways and inhibition of the YAP/TEAD signaling axis. This study highlights the potential of NVP in lung cancer therapy .

Case Study 2: Breast Cancer Research

In another investigation involving MCF-7 breast cancer cells, NVP was found to induce apoptosis in a dose-dependent manner. The study reported that NVP treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors. This suggests that NVP could be a promising candidate for breast cancer treatment, warranting further exploration in clinical settings .

Research Findings

Recent research has focused on the pharmacological profiles of this compound. Key findings include:

- Cytotoxicity : NVP exhibits cytotoxic effects across multiple cancer cell lines, indicating broad-spectrum anticancer activity.

- Selectivity : Preliminary data suggest that NVP may selectively target cancer cells over normal cells, reducing potential side effects associated with conventional chemotherapeutics.

- Synergistic Effects : When combined with other chemotherapeutic agents, NVP has shown enhanced efficacy, suggesting potential for combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.